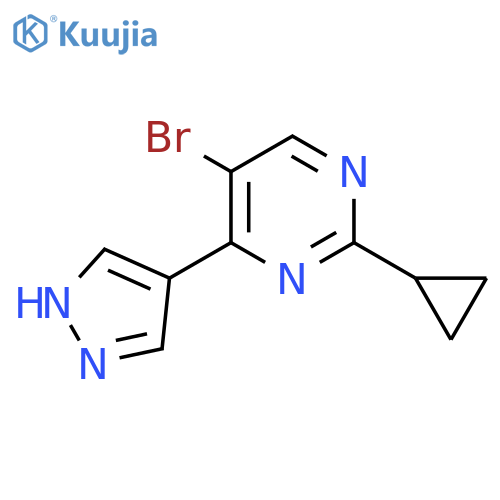Cas no 2228749-76-4 (5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine)
5-ブロモ-2-シクロプロピル-4-(1H-ピラゾール-4-イル)ピリミジンは、高純度の有機化合物であり、医薬品中間体や材料科学分野での応用が期待される。この化合物は、ピリミジン骨格にブロモ基とシクロプロピル基、ピラゾール環が結合した特異な構造を持ち、分子設計の柔軟性に優れる。特に、創薬研究においてキナーゼ阻害剤や生物活性分子の合成前駆体として有用性が高い。高い反応性を示すブロモ基を有するため、パラジウムカップリング反応などのクロスカップリング反応に適しており、多様な誘導体合成が可能。安定性と溶解性のバランスが良く、実験操作性に優れる点も特徴である。

2228749-76-4 structure
商品名:5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine
5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- 5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine
- 2228749-76-4
- EN300-1916789
-
- インチ: 1S/C10H9BrN4/c11-8-5-12-10(6-1-2-6)15-9(8)7-3-13-14-4-7/h3-6H,1-2H2,(H,13,14)
- InChIKey: JGZMWWUFFVUOQX-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NC(C2CC2)=NC=1C1C=NNC=1
計算された属性
- せいみつぶんしりょう: 264.00106g/mol
- どういたいしつりょう: 264.00106g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1916789-0.5g |
5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine |
2228749-76-4 | 0.5g |
$2066.0 | 2023-09-17 | ||
| Enamine | EN300-1916789-2.5g |
5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine |
2228749-76-4 | 2.5g |
$4216.0 | 2023-09-17 | ||
| Enamine | EN300-1916789-5g |
5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine |
2228749-76-4 | 5g |
$6239.0 | 2023-09-17 | ||
| Enamine | EN300-1916789-0.05g |
5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine |
2228749-76-4 | 0.05g |
$1807.0 | 2023-09-17 | ||
| Enamine | EN300-1916789-10.0g |
5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine |
2228749-76-4 | 10g |
$9252.0 | 2023-06-01 | ||
| Enamine | EN300-1916789-10g |
5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine |
2228749-76-4 | 10g |
$9252.0 | 2023-09-17 | ||
| Enamine | EN300-1916789-1g |
5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine |
2228749-76-4 | 1g |
$2152.0 | 2023-09-17 | ||
| Enamine | EN300-1916789-5.0g |
5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine |
2228749-76-4 | 5g |
$6239.0 | 2023-06-01 | ||
| Enamine | EN300-1916789-0.25g |
5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine |
2228749-76-4 | 0.25g |
$1980.0 | 2023-09-17 | ||
| Enamine | EN300-1916789-0.1g |
5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine |
2228749-76-4 | 0.1g |
$1893.0 | 2023-09-17 |
5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine 関連文献
-
1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
2228749-76-4 (5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine) 関連製品
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 857369-11-0(2-Oxoethanethioamide)
- 2039-76-1(3-Acetylphenanthrene)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
